N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE
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Overview
Description
N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of isoxazolo[4,5-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:
- Formation of the isoxazolo[4,5-d]pyrimidine core through cyclization reactions.
- Introduction of the acetyl and ethylphenyl groups via substitution reactions.
- Coupling of the core structure with the propanamide moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE include other isoxazolo[4,5-d]pyrimidines with different substituents. Examples include:
- N-(3-acetylphenyl)-3-[3-(4-methylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide
- N-(3-acetylphenyl)-3-[3-(4-phenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN5OS/c1-17-4-5-19(3)22(14-17)30-10-12-31(13-11-30)23-8-9-25(29-28-23)33-16-24(32)27-21-15-20(26)7-6-18(21)2/h4-9,14-15H,10-13,16H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKVKNYBSVIBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NN=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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